![molecular formula C12H14F3N3O2 B2692636 3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034527-30-3](/img/structure/B2692636.png)
3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C12H14F3N3O2 and a molecular weight of 289.258. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a piperidine ring attached to the pyrimidine ring via an ether linkage, and a trifluoromethyl group attached to the piperidine ring via a ketone linkage.Scientific Research Applications
Sulfonamides as Terminators in Cyclisations
Trifluoromethanesulfonic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to pyrrolidines, indicating potential in synthesizing complex polycyclic systems efficiently. This process demonstrates the use of sulfonamide groups to terminate cationic cascades, showcasing the versatility of trifluoromethyl compounds in organic synthesis (Haskins & Knight, 2002).
GPR119 Agonists for Diabetes Treatment
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, optimized for hydrophobic interactions with GPR119, have shown promise as potent GPR119 agonists. These compounds, by enhancing insulin secretion, could effectively manage plasma glucose levels in diabetic models, highlighting a significant therapeutic potential for diabetes treatment (Kubo et al., 2021).
Metabolism and Excretion in Drug Development
The study of 3,3-difluoropyrrolidin-1-yl derivatives has provided detailed insights into their metabolism, excretion, and pharmacokinetics across various species. Such research is crucial for understanding drug disposition and optimizing therapeutic agents for diseases like diabetes (Sharma et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitors
Flumatinib, a 3-trifluoromethyl pyrimidin-4-yl derivative, is under investigation for its antineoplastic properties against chronic myelogenous leukemia. The identification of its metabolites and the elucidation of its metabolic pathways in humans offer valuable information for cancer therapy development (Gong et al., 2010).
Biheterocyclic Synthesis
The synthesis of new biheterocyclic compounds using 3-[6-trifluoromethyl-2-(substituted)pyrimidin-4-yl]propanoylhydrazides demonstrates the compound's utility in creating novel molecules. These compounds could have potential applications in medicinal chemistry and drug design (Malavolta et al., 2014).
Synthesis of Alkyl Amino-pyrroles
The compound serves as a building block for trifluoromethyl-substituted aminopyrroles, indicating its role in synthesizing nitrogen-containing heterocycles. Such compounds have significance in pharmaceutical chemistry and materials science (Khlebnikov et al., 2018).
Future Directions
properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)7-10(19)18-6-1-3-9(8-18)20-11-16-4-2-5-17-11/h2,4-5,9H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUOTUGBWKQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.